molecular formula C34H48F6FeP2 B11823502 Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-

Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-

Cat. No.: B11823502
M. Wt: 688.5 g/mol
InChI Key: JRQFJZMJWPMCTL-ZSFUJXLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- is a complex organometallic compound. It is characterized by the presence of a ferrocene core, which consists of two cyclopentadienyl rings bound to a central iron atom. The compound is further modified with phosphino groups, making it a valuable ligand in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- typically involves the reaction of ferrocene with phosphino reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) and dichloromethane. The reaction temperature is usually maintained between 0°C and room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. Purification is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a catalyst and are carried out under mild conditions to prevent degradation of the ferrocene core .

Major Products Formed

The major products formed from these reactions include ferrocenium salts, reduced ferrocene derivatives, and substituted ferrocene complexes. These products have various applications in catalysis and materials science .

Mechanism of Action

The mechanism by which Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- exerts its effects involves its ability to form stable complexes with metals. These complexes can act as catalysts, facilitating various chemical reactions. The phosphino groups enhance the compound’s ability to coordinate with metals, making it a versatile ligand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)- lies in its trifluoromethyl-substituted phosphino groups. These groups enhance the compound’s electron-withdrawing properties, making it a more effective ligand in certain catalytic reactions .

Properties

Molecular Formula

C34H48F6FeP2

Molecular Weight

688.5 g/mol

IUPAC Name

[(1R)-1-[2-bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;cyclopentane;iron

InChI

InChI=1S/C29H38F6P2.C5H10.Fe/c1-19(37(26(2,3)4)27(5,6)7)24-9-8-10-25(24)36(22-15-11-20(12-16-22)28(30,31)32)23-17-13-21(14-18-23)29(33,34)35;1-2-4-5-3-1;/h11-19,24-25H,8-10H2,1-7H3;1-5H2;/t19-,24?,25?;;/m1../s1

InChI Key

JRQFJZMJWPMCTL-ZSFUJXLDSA-N

Isomeric SMILES

C[C@H](C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

Canonical SMILES

CC(C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.